1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
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Overview
Description
1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is an organic compound that belongs to the class of urea derivatives It features a unique structure combining a 4-ethylphenyl group and a 4-hydroxy-2-oxo-2H-chromen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-oxo-2H-chromen-3-yl derivatives.
Reduction: Formation of 4-hydroxy-2H-chromen-3-yl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be compared with other similar compounds, such as:
1-(4-methylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
InChI |
InChI=1S/C18H16N2O4/c1-2-11-7-9-12(10-8-11)19-18(23)20-15-16(21)13-5-3-4-6-14(13)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23) |
InChI Key |
VHWKLUZYOPUDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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